Diisopropylethoxysilane
CAS No.: 90633-16-2
Cat. No.: VC8150269
Molecular Formula: C8H19OSi
Molecular Weight: 159.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90633-16-2 |
---|---|
Molecular Formula | C8H19OSi |
Molecular Weight | 159.32 g/mol |
Standard InChI | InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
Standard InChI Key | PUNLSJOSQANDRG-UHFFFAOYSA-N |
SMILES | CCO[Si](C(C)C)C(C)C |
Canonical SMILES | CCO[Si](C(C)C)C(C)C |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Nomenclature
Diisopropylethoxysilane, systematically named ethoxybis(propan-2-yl)silane, belongs to the organoethoxysilane family. Its structure features a central silicon atom bonded to two isopropyl groups, one ethoxy group, and a methyl group, yielding the formula C₈H₂₀OSi . The compound’s IUPAC name reflects its substituents: ethoxy denotes the ethoxy group (-OCH₂CH₃), while diisopropyl indicates two isopropyl (-CH(CH₃)₂) attachments to silicon.
Physicochemical Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 160.33 g/mol | |
Boiling Point | 148°C | |
Melting Point | <0°C | |
Density | 0.85–0.87 g/cm³ (estimated) | |
Vapor Pressure | Not quantified | |
Solubility | Reacts with water |
The liquid is clear and exhibits a mild odor . Its reactivity with moisture necessitates anhydrous storage conditions, as hydrolysis generates ethanol and silanol byproducts .
Synthesis and Industrial Production
Synthetic Routes
Diisopropylethoxysilane is synthesized via alkoxylation reactions, where chlorosilane precursors react with ethanol under controlled conditions. A representative pathway involves:
This reaction typically employs triethylamine to neutralize hydrochloric acid, enhancing yield and purity . Industrial-scale production utilizes continuous-flow reactors to optimize temperature (0–5°C) and stoichiometry, achieving purities exceeding 95% .
Quality Control and Characterization
Advanced analytical techniques ensure product consistency:
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Gas Chromatography-Mass Spectrometry (GC-MS): Verifies molecular integrity and detects impurities .
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Nuclear Magnetic Resonance (NMR): Confirms substituent arrangement via characteristic shifts (e.g., ethoxy protons at δ 3.5–3.7 ppm) .
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Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Si-O-C stretching vibrations near 1080 cm⁻¹ .
Applications in Materials Science
Surface Modification via Chemical Vapor Deposition
Diisopropylethoxysilane derivatives, such as 3-aminopropyldiisopropylethoxysilane (APDIPES), are pivotal in CVD processes for functionalizing silicon dioxide surfaces . Studies demonstrate that CVD at 150°C and low pressure (~1–5 Torr) yields uniform monolayers with advancing water contact angles of 60–70° . These films exhibit enhanced stability compared to trifunctional analogs like APTES, attributed to reduced cross-linking and steric hindrance from isopropyl groups .
Role in Polymer Chemistry
As an external electron donor in Ziegler-Natta catalyst systems, diisopropylethoxysilane modulates polypropylene polymerization kinetics. Its steric bulk improves stereoregularity, yielding polymers with higher melting points and tensile strength .
Control Measure | Specification |
---|---|
Ventilation | Local exhaust systems |
Personal Protective Equipment | Nitrile gloves, chemical goggles |
First Aid | Flush eyes with water for 15 minutes |
Hydrolysis byproducts like ethanol necessitate additional precautions, as prolonged exposure to ethanol vapors may exceed OSHA’s permissible exposure limit (PEL) of 1000 ppm .
Comparative Analysis with Analogous Silanes
Performance in CVD Applications
A 2010 study compared diisopropylethoxysilane-derived APDIPES with APTES and APDMES :
Silane | N1s/Si2p Ratio (XPS) | Contact Angle (°) |
---|---|---|
APDIPES | 0.12 | 68 |
APTES | 0.18 | 55 |
APDMES | 0.15 | 63 |
APDIPES’s lower nitrogen content (N1s/Si2p = 0.12) reflects its monofunctional structure, which limits surface amine density but improves hydrolytic stability .
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